molecular formula C22H46O11 B1497054 Polyglyceryl-4 caprate

Polyglyceryl-4 caprate

Cat. No.: B1497054
M. Wt: 486.6 g/mol
InChI Key: IWWUCPFXIJRPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyglyceryl-4 Caprate is a nonionic surfactant and emulsifier derived from glycerol and capric acid (a medium-chain fatty acid sourced from coconut or palm oil) . It is widely used in cosmetics and personal care products (e.g., lotions, creams, cleansers) to stabilize oil-water emulsions, enhance texture, and improve skin feel . Its multifunctional properties include solubilizing fragrances, boosting foam in cleansers, and acting as a mild surfactant . The compound is available in plant-derived and synthetic forms, catering to both natural and cost-driven markets . Globally, the market for this compound is projected to grow at a CAGR of 5–7%, driven by demand for clean beauty and sustainable ingredients .

Scientific Research Applications

Cosmetic Applications

Polyglyceryl-4 caprate is widely used in cosmetics due to its emulsifying and skin-conditioning properties. Its applications include:

  • Emulsifier : It effectively blends oil and water phases in creams, lotions, shampoos, and other personal care products, contributing to product stability and texture .
  • Skin Conditioning Agent : Enhances moisture retention and improves skin texture, making it suitable for sensitive skin formulations .
  • Cleansing Products : It is effective in solubilizing essential oils and lipophilic compounds, making it valuable for makeup removers and cleansing products .

Table 1: Common Cosmetic Products Containing this compound

Product TypeExamples
CreamsMoisturizers, anti-aging creams
LotionsBody lotions, facial lotions
ShampoosHair conditioners, frizz control
CleansersMakeup removers, facial cleansers

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient in formulations due to its non-toxic nature and ability to enhance the solubility of active ingredients. Its applications include:

  • Drug Delivery Systems : It can improve the bioavailability of poorly soluble drugs by facilitating their dispersion in aqueous environments.
  • Topical Formulations : Used in ointments and creams where it acts as an emulsifier and skin conditioning agent.

Safety Profile

The safety of this compound has been evaluated by various regulatory bodies. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe for use in cosmetics at concentrations up to 1.5% for leave-on products and up to 10% for rinse-off products . Its low irritation potential makes it suitable for sensitive skin applications.

Table 2: Safety Assessment Summary

Study TypeFindings
Acute Oral ToxicityNo significant toxicity observed
Dermal IrritationLow irritation potential
Ocular IrritationMinimal risk noted

Case Studies

Several studies have documented the efficacy of this compound in cosmetic formulations:

  • Makeup Removal Efficacy : A study demonstrated that formulations containing this compound effectively removed makeup with high efficacy compared to traditional surfactants .
  • Skin Hydration Improvement : Clinical trials indicated that products with this compound improved skin hydration levels significantly over a four-week period compared to control groups .

Q & A

Q. What are the optimal spectroscopic methods for characterizing Polyglyceryl-4 caprate, and how should experimental parameters be standardized?

Basic
To confirm the chemical structure and purity of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to identify glyceryl and caprate moieties, and mass spectrometry (MS) for molecular weight validation. Purity can be assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection. Standardization requires consistent solvent systems (e.g., deuterated chloroform for NMR) and calibration against certified reference materials. For reproducibility, document solvent purity, temperature, and instrument settings in detail .

Q. How can discrepancies in reported solubility data for this compound across studies be systematically addressed?

Advanced
Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent polarity). To resolve contradictions:

  • Perform controlled solubility tests using standardized solvents (e.g., water, ethanol, oils) under fixed temperatures (25°C ± 0.5°C).
  • Use dynamic light scattering (DLS) to monitor aggregation states, which affect apparent solubility.
  • Cross-validate results with molecular dynamics simulations to predict solubility parameters (e.g., Hansen solubility parameters).
  • Report full experimental protocols, including equilibration time and agitation methods, to enable direct comparisons .

Q. What experimental designs are recommended for evaluating the emulsifying efficiency of this compound in multi-component systems?

Advanced
Adopt a factorial design to test interactions between this compound and other surfactants (e.g., TEGOSOFT® PC 31 MB). Key steps:

Prepare emulsions with varying ratios of oil:water (e.g., 10:90 to 50:50) and surfactant concentrations (1–5% w/w).

Measure emulsion stability via centrifugation tests (3,000 rpm for 30 min) and rheological profiling .

Use confocal microscopy to visualize droplet size distribution.

Compare results against established co-emulsifiers (e.g., Polyglyceryl-6 caprate) using ANOVA for statistical significance .

Q. How should researchers validate the biocompatibility of this compound for dermatological applications?

Basic
Follow a tiered approach:

  • In vitro : Conduct cytotoxicity assays (e.g., MTT assay on HaCaT keratinocytes) at concentrations ≤1% (w/v).
  • Ex vivo : Use human skin equivalent models to assess barrier function via transepidermal water loss (TEWL) measurements.
  • In vivo : If progressing to clinical trials, adhere to OECD guidelines for patch testing (48-hour occlusion, 30 participants minimum) and monitor erythema/edema scores. Include positive (sodium lauryl sulfate) and negative controls (saline) .

Q. What statistical methods are appropriate for analyzing dose-response effects of this compound in lipid bilayer studies?

Advanced
For lipid interaction studies (e.g., using DSC or fluorescence anisotropy):

  • Apply non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50_{50} values.
  • Use principal component analysis (PCA) to reduce dimensionality in datasets with multiple variables (e.g., temperature, concentration, bilayer composition).
  • Validate findings with bootstrapping (1,000 iterations) to assess confidence intervals. Ensure raw data and code are archived in repositories like Zenodo for transparency .

Q. How can conflicting reports on the hydrolytic stability of this compound under acidic conditions be reconciled?

Advanced
Design a pH-dependent stability study :

Prepare buffered solutions (pH 3–7) and incubate this compound at 37°C for 24–72 hours.

Monitor degradation via LC-MS/MS to quantify capric acid release.

Compare kinetics using Arrhenius modeling to extrapolate shelf-life under varying storage conditions.

Control for catalytic effects by testing with/without metal ions (e.g., Fe2+^{2+}, Cu2+^{2+}) .

Q. What protocols ensure reproducibility in synthesizing this compound with >95% purity?

Basic

  • Synthesis : React glycerol with capric acid (molar ratio 4:1) using immobilized lipase (e.g., Novozym 435) at 60°C under vacuum. Monitor esterification via Fourier-transform infrared spectroscopy (FTIR) for C=O peak reduction.
  • Purification : Use short-path distillation at 180°C (0.1 mbar) to remove unreacted monomers.
  • Validation : Report 1^1H NMR integration ratios (glyceryl protons vs. caprate methyl) and HPLC purity (>95% area under the curve) .

Q. How does this compound interact with zwitterionic surfactants, and what analytical techniques elucidate these interactions?

Advanced

  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Perform small-angle X-ray scattering (SAXS) to study micelle morphology in mixed surfactant systems.
  • Analyze synergism via Rubingh’s theory to calculate interaction parameters (β\beta) from critical micelle concentration (CMC) data. Compare with molecular dynamics simulations of headgroup packing .

Comparison with Similar Compounds

Key Compounds Analyzed

Polyglyceryl-6 Caprylate

Polyglyceryl-3 Cocoate

Polysorbate 80

Comparison Table

Property Polyglyceryl-4 Caprate Polyglyceryl-6 Caprylate Polyglyceryl-3 Cocoate Polysorbate 80
Chemical Structure 4 glycerol units + capric acid 6 glycerol units + caprylic acid 3 glycerol units + coconut acids Polyoxyethylene sorbitan monooleate
HLB Value ~11.5 ~15 (Natragem S150 blend) Not explicitly stated 15.0
Source Plant-derived/Synthetic Synthetic/Blends Plant-derived Synthetic
Primary Function Emulsifier, solubilizer Solubilizer, foam booster Emulsifier Emulsifier, surfactant
CMC (Critical Micelle Concentration) 0.012% (in blend) Not available Not available ~0.001–0.01% (varies by type)
Safety (Max Usage) 1.5% in cosmetics Generally safe; varies by blend Generally safe; varies by blend Up to 25% (depending on application)
Skin Feel Light, non-greasy Lightweight Variable based on coconut acids Can leave residue
Market Presence High (Evonik, Oleon) Moderate (Evonik, Lonza) Niche (blends) Dominant (Fagron, BASF)

Functional and Performance Differences

  • Emulsification Efficiency: this compound excels in stabilizing low-energy nanoemulsions, often blended with other esters (e.g., Tego Solve®61) for synergistic effects . Its CMC of 0.012% in blends indicates efficient micelle formation, reducing surfactant load in formulations . Polysorbate 80, with a lower CMC (~0.001%), offers stronger emulsification but is synthetic and less favored in clean beauty trends .
  • Solubilizing Power :

    • Polyglyceryl-6 Caprylate (e.g., TEGO Solve®90) is prioritized for solubilizing fragrances and essential oils due to its higher HLB (~15) and compatibility with hydrophobic compounds .
    • This compound balances solubilization with emolliency, making it ideal for toners and lightweight serums .
  • Skin Compatibility: this compound is non-irritating at ≤1.5% and aligns with Ecocert standards, unlike Polysorbate 80, which may cause sensitivity in some users . Polyglyceryl-3 Cocoate, derived from coconut acids, is milder but less versatile in formulation stability .

Market and Innovation Trends

  • Natural vs. Synthetic Demand: Plant-derived this compound dominates in Europe and North America due to clean beauty preferences, while synthetic variants are cost-effective for mass-market products in Asia-Pacific . Oleon and Hydrior AG innovate with customized HLB variants (e.g., HLB 8–12) for tailored emulsions, a flexibility absent in Polysorbate 80 .
  • Regional Dominance :

    • Asia-Pacific leads market growth (45% share) due to booming personal care industries and disposable incomes .
    • Europe’s demand is driven by regulatory support for natural ingredients (e.g., Ecocert certification) .

Challenges and Substitutes

  • Substitutes : Natural esters (e.g., sucrose esters) and fatty acids compete on sustainability but lack the multifunctionality of this compound .
  • Supply Chain : Dependence on coconut/palm oil raises sustainability concerns, prompting manufacturers like Evonik to invest in RSPO-certified sourcing .

Preparation Methods

Overview of Polyglyceryl-4 Caprate Synthesis

This compound is synthesized by the esterification reaction between polyglycerol-4 (a polyglycerin oligomer with an average degree of polymerization of 4) and capric acid (a 10-carbon saturated fatty acid). The process typically involves catalysis under controlled temperature and vacuum conditions to drive the esterification to completion and remove water formed during the reaction.

Preparation Methods

Esterification Reaction

The primary method for preparing this compound is direct esterification, which includes the following steps:

  • Reactants : Polyglycerol-4 and capric acid are mixed in specific molar ratios depending on the desired degree of esterification.

  • Catalyst : Acid catalysts such as solid super-acids (e.g., HND-27) or other strong acid catalysts are added to accelerate the esterification.

  • Reaction Conditions : The mixture is heated to temperatures typically between 140°C and 180°C under vacuum (approximately −0.095 MPa) to facilitate the removal of water and unreacted fatty acid.

  • Reaction Time : The reaction proceeds until the mixture changes from heterogeneous to homogeneous, indicating ester formation, followed by additional heating to ensure completion and removal of residual acid.

  • Post-Reaction Processing : The reaction mixture is cooled and filtered to remove catalyst residues, yielding a viscous, light yellow liquid this compound.

This method is adapted from protocols used for similar polyglyceryl fatty acid esters, such as polyglyceryl-10 caprylates, which have been characterized extensively in literature.

Control of Degree of Esterification

The molar ratio of capric acid to polyglycerol-4 controls the degree of esterification, which affects the physical and chemical properties of the final product:

  • Increasing the feed ratio of capric acid leads to higher ester content, lowering free hydroxyl groups and increasing saponification values.

  • The acid value decreases as unreacted capric acid is removed during the reaction, ensuring product purity.

These parameters are critical for tailoring the emulsifier’s hydrophilic-lipophilic balance (HLB) and functionality in formulations.

Reaction Monitoring and Characterization

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Used to confirm ester bond formation by disappearance of the carboxylic acid peak (~1700 cm⁻¹) and appearance of ester carbonyl peaks.

  • Nuclear Magnetic Resonance (¹H NMR) : Confirms the chemical structure and degree of esterification by identifying characteristic proton signals from polyglycerol and caprate moieties.

  • Chemical Analysis : Acid value, hydroxyl value, and saponification value measurements provide quantitative data on the extent of reaction and product composition.

Data Table: Typical Chemical Features of this compound

Parameter Typical Value Range Notes
Acid Value (mg KOH/g) < 5 Indicates minimal free capric acid
Hydroxyl Value (mg KOH/g) Decreases with esterification Reflects consumption of hydroxyl groups
Saponification Value (mg KOH/g) Increases with ester content Measures total ester content
Physical State Light yellow viscous liquid Suitable for cosmetic emulsions
Molecular Structure Polyglycerol backbone esterified with capric acid Confirmed by FTIR and ¹H NMR

Research Findings and Optimization

  • Studies on polyglyceryl-10 caprylates suggest that the degree of polymerization of polyglycerol and the carbon chain length of fatty acid significantly influence the emulsifier’s properties, including irritation potential and self-assembly behavior.

  • Although direct studies on this compound are less abundant, similar preparation methods are applied, indicating that optimization of reaction temperature, catalyst amount, and vacuum conditions is crucial to maximize yield and purity.

  • Removal of unreacted fatty acid by heating at higher temperatures (e.g., 180°C for 30 minutes) under vacuum is essential to reduce acid value and improve product stability.

Properties

Molecular Formula

C22H46O11

Molecular Weight

486.6 g/mol

IUPAC Name

decanoic acid;3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol

InChI

InChI=1S/C12H26O9.C10H20O2/c13-1-9(15)3-19-5-11(17)7-21-8-12(18)6-20-4-10(16)2-14;1-2-3-4-5-6-7-8-9-10(11)12/h9-18H,1-8H2;2-9H2,1H3,(H,11,12)

InChI Key

IWWUCPFXIJRPLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)O.C(C(COCC(COCC(COCC(CO)O)O)O)O)O

Origin of Product

United States

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